molecular formula C2H2Cl2N2S2 B13997056 5,5-Dichloro-1,2,4-dithiazol-3-amine CAS No. 90229-84-8

5,5-Dichloro-1,2,4-dithiazol-3-amine

Cat. No.: B13997056
CAS No.: 90229-84-8
M. Wt: 189.1 g/mol
InChI Key: PVSBBNUIKISWLR-UHFFFAOYSA-N
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Description

5,5-Dichloro-1,2,4-dithiazol-3-amine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-1,2,4-dithiazol-3-amine typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with various amines. One common method includes the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-aminopyridine in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and time conditions to optimize the yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-1,2,4-dithiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like pyridine, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various substituted dithiazoles, isothiazoles, and other heterocyclic compounds.

Scientific Research Applications

5,5-Dichloro-1,2,4-dithiazol-3-amine has applications in chemistry, biology, medicine, and industry. It is studied for its potential as an antibacterial, antifungal, and antitumor agent . Ongoing research explores its potential therapeutic uses, including its role as an enzyme inhibitor.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology This compound exhibits biological activity and is under investigation for its potential antibacterial, antifungal, and antitumor properties . The 1,2,3-dithiazole scaffold, to which this compound belongs, has demonstrated a range of pharmacological activities, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties, and also acts as a melanin and Arabidopsis gibberellin 2-oxidase inhibitor .
  • Medicine Researchers are actively exploring the therapeutic applications of this compound, particularly its function as an enzyme inhibitor, potentially affecting protein synthesis and function by acting as an inhibitor of serine proteases.
  • Industry It is used to develop new materials with specific chemical properties.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions It reacts with nucleophiles, leading to the replacement of chlorine atoms.
  • Oxidation and Reduction The compound can be oxidized or reduced to produce different products under specific conditions.
  • Condensation Reactions It participates in condensation reactions, forming larger heterocyclic structures.

Common reagents for these reactions include bases like pyridine, oxidizing agents, and reducing agents, typically under controlled temperature and pressure. The major products include substituted dithiazoles, isothiazoles, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5,5-Dichloro-1,2,4-dithiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in biological processes. For example, it may act as an inhibitor of serine proteases, affecting protein synthesis and function . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups.

Properties

CAS No.

90229-84-8

Molecular Formula

C2H2Cl2N2S2

Molecular Weight

189.1 g/mol

IUPAC Name

5,5-dichloro-1,2,4-dithiazol-3-amine

InChI

InChI=1S/C2H2Cl2N2S2/c3-2(4)6-1(5)7-8-2/h(H2,5,6)

InChI Key

PVSBBNUIKISWLR-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(SS1)(Cl)Cl)N

Origin of Product

United States

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